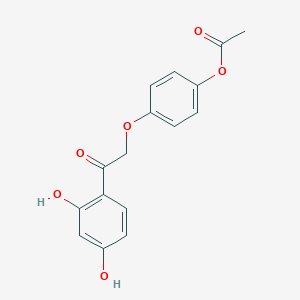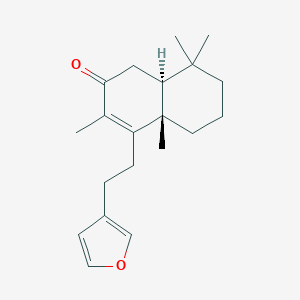
6,11-Di-O-acetylalbrassitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Di-O-acetylalbrassitriol is a natural sesquiterpenoid compound produced by the fungus Penicillium species . It has a molecular formula of C19H30O5 and a molecular weight of 338.44 g/mol . This compound is characterized by its oily appearance and is soluble in chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Di-O-acetylalbrassitriol typically involves the acetylation of albrassitriol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to maximize the yield of the compound. The fungal culture is then subjected to extraction and purification processes to isolate the desired compound. The extraction is typically done using organic solvents, followed by chromatographic techniques to purify the compound to the required specifications.
Chemical Reactions Analysis
Types of Reactions
6,11-Di-O-acetylalbrassitriol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New derivatives with substituted functional groups replacing the acetyl groups.
Scientific Research Applications
6,11-Di-O-acetylalbrassitriol has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sesquiterpenoid derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of natural product-based pesticides and fungicides.
Mechanism of Action
The mechanism of action of 6,11-Di-O-acetylalbrassitriol involves its interaction with cellular targets in fungi, leading to the disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific pathways involved in fungal cell wall synthesis and energy metabolism, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Albrassitriol: The parent compound from which 6,11-Di-O-acetylalbrassitriol is derived.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific acetylation at the 6 and 11 positions, which imparts distinct chemical and biological properties compared to its analogs. This acetylation enhances its solubility and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMHWNOQJZHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)


![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)





